3-Amino-1H-pyrazol-5-ol

Description

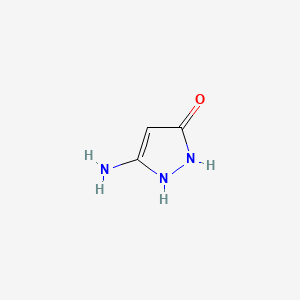

3-Amino-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole backbone substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 3 and 5, respectively. Its molecular formula is C₃H₅N₃O, with a molecular weight of 99.09 g/mol . The compound has been synthesized via multiple routes, including:

- Reaction of carbon tetrachloride with cyanoacetyl hydrazide .

- Use as a precursor in Schiff base formation, such as in the synthesis of (E)-3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol for chemosensor applications .

CAS Number Discrepancy: The compound is listed under CAS 53666-79-8 in some sources and CAS 6126-22-3 in others . This discrepancy may arise from differing naming conventions (e.g., tautomeric forms or registry updates), but both refer to the same structural entity.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5-2/h1H,(H4,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBGOTVBHYKUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60951180 | |

| Record name | 5-Amino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53666-79-8, 28491-52-3 | |

| Record name | 3-Amino-1H-pyrazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53666-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrazolin-5-one, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028491523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-1H-pyrazol-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053666798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28491-52-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 53666-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60951180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1H-pyrazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions can yield this compound . Another method involves the reaction of substituted phenylhydrazines with 1-aminocinnamonitriles, which can be obtained from the base-catalyzed reaction of benzoylacetonitrile and acetonitrile .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

3-Amino-1H-pyrazol-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-1H-pyrazol-5-ol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of 3-Amino-1H-pyrazol-5-ol with structurally related compounds (Table 1), followed by detailed discussions.

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Substituent Effects on Reactivity and Stability

- Amino and Hydroxyl Groups: The parent compound’s -NH₂ and -OH groups enable hydrogen bonding and participation in condensation reactions (e.g., Schiff base formation ). Derivatives like 3-Amino-1-methyl-1H-pyrazol-5-ol show enhanced stability at room temperature due to the electron-donating methyl group .

- Aromatic Substituents : Introduction of phenyl (e.g., 3-Phenyl-1H-pyrazol-5-ol ) or pyridazinyl groups increases molecular bulk, altering solubility and π-π stacking capabilities .

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol enhances electrophilicity and metabolic stability, making it valuable in medicinal chemistry .

Biological Activity

3-Amino-1H-pyrazol-5-ol, also known as 3-amino-5-hydroxypyrazole, is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with both amino and hydroxyl groups. This unique structure contributes to its reactivity and versatility in synthesis. The compound can act as a building block for various complex heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, which are of interest in drug development.

Biological Activities

The biological activities of this compound include:

- Anti-inflammatory : The compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Anticancer : Research indicates potential anticancer activity, particularly through its action as a kinase inhibitor.

- Antimicrobial : It has demonstrated activity against various bacterial strains, suggesting its utility in treating infections.

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. For example, it has been shown to inhibit monoamine oxidase (MAO) isoforms, which are important in regulating neurotransmitter levels .

- Receptor Interaction : It may also interact with receptors involved in inflammatory responses or cancer progression, altering their activity and downstream signaling pathways.

- Hydrogen Bonding : The presence of amino and hydroxyl groups allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives of this compound in a carrageenan-induced edema model in mice. The compounds exhibited significant reduction in paw swelling, comparable to indomethacin, a standard anti-inflammatory drug. This suggests that modifications to the pyrazole structure can enhance anti-inflammatory efficacy .

Case Study 2: Antimicrobial Activity

Research conducted on a series of pyrazole derivatives showed promising antimicrobial activity against E. coli and Staphylococcus aureus. One derivative demonstrated an inhibition zone comparable to standard antibiotics, indicating the potential for developing new antimicrobial agents based on the pyrazole scaffold .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-Amino-1H-pyrazol-5-ol, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is typically synthesized via condensation of hydrazines with 1,3-dicarbonyl precursors. For example, a documented route involves reacting cyanoacetyl hydrazine with carbon tetrachloride under reflux, followed by acid hydrolysis to yield the product . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMSO), temperature control (40–80°C), and stoichiometric ratios of reagents to minimize side products like 3-amino-5-pyrazolinone .

Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity?

- Methodology : Use a combination of 1H/13C NMR and mass spectrometry (ESI-MS) . For example, in pyrazole derivatives, the NH proton at position 1 appears as a broad singlet (~δ 10.5 ppm), while the C5 hydroxyl group may exhibit variable chemical shifts depending on hydrogen bonding . X-ray crystallography is recommended for resolving ambiguities in tautomeric forms .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodology : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard, but recrystallization from ethanol/water mixtures (1:1 v/v) achieves >95% purity. Monitor by TLC (Rf ~0.3 in ethyl acetate) .

Q. Are there documented safety hazards or storage requirements for this compound?

- Methodology : The compound is hygroscopic and should be stored under inert gas (N2/Ar) at 2–8°C. Safety data indicate moderate skin/eye irritation (GHS07: H315, H319) . Use PPE (gloves, goggles) and avoid prolonged exposure to light to prevent decomposition .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodology : Stability studies show degradation above pH 7 due to deprotonation of the hydroxyl group. Buffered solutions (pH 4–6) at 25°C maintain >90% integrity over 72 hours. Monitor via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Advanced Research Questions

Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity (e.g., anticancer or anti-inflammatory properties)?

- Methodology : Introduce substituents at N1 or C5 positions to modulate electronic and steric effects. For example:

- N1-Alkylation : Use methyl iodide or ethyl bromoacetate to improve lipophilicity .

- C5 Functionalization : Coupling with aryl halides via Buchwald-Hartwig amination enhances binding to kinase targets .

- Biological Screening : Use in vitro assays (e.g., MTT for cytotoxicity, COX-2 inhibition) to validate activity .

Q. How can mechanistic studies resolve contradictions in the reported biological activity of pyrazole derivatives?

- Methodology : Employ docking simulations (AutoDock Vina) to compare binding modes with targets like SOD1 mutants or proteases. For example, this compound derivatives show conflicting IC50 values in SOD1 inhibition due to tautomerism; DFT calculations (B3LYP/6-31G*) can predict dominant tautomeric forms .

Q. What computational methods are suitable for predicting the tautomeric equilibrium of this compound in solution?

- Methodology : Use ab initio molecular dynamics (AIMD) with explicit solvent models (e.g., water, DMSO). Studies indicate the 3-amino-5-hydroxyl tautomer dominates in polar solvents (ΔG ≈ −2.1 kcal/mol). Validate with NMR chemical shift calculations (GIAO-DFT) .

Q. What analytical challenges arise in quantifying trace impurities in this compound batches?

- Methodology : LC-MS/MS (QTOF) with MRM mode detects impurities at <0.1% levels. Common byproducts include dimeric species (m/z 225.1) from condensation side reactions. Use ion-pair chromatography (0.1% heptafluorobutyric acid) to resolve polar degradants .

Q. How do structural modifications at the pyrazole core affect solubility and pharmacokinetics?

- Methodology :

- LogP Optimization : Introduce polar groups (e.g., −OH, −NH2) to reduce LogP from ~1.8 (parent compound) to <0.5 for improved aqueous solubility .

- Pharmacokinetic Profiling : In vivo studies in rodent models show t1/2 extension from 2.1 h (parent) to 5.7 h with PEGylated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.